1-(6-Methylpyrimidin-4-yl)ethan-1-amine, with the chemical formula C₇H₈N₂, is an organic compound featuring a pyrimidine ring substituted with a methyl group and an ethanamine side chain. This compound is part of a larger class of pyrimidine derivatives that are known for their diverse biological activities and potential therapeutic applications. The molecular weight of 1-(6-Methylpyrimidin-4-yl)ethan-1-amine is approximately 136.15 g/mol, and it exhibits characteristics typical of heterocyclic amines, including moderate solubility in organic solvents and potential for hydrogen bonding due to the presence of amino groups .
These reactions expand the utility of 1-(6-Methylpyrimidin-4-yl)ethan-1-amine in synthetic organic chemistry and drug development .
Compounds containing a pyrimidine ring are often associated with significant biological activities. Research has indicated that 1-(6-Methylpyrimidin-4-yl)ethan-1-amine may exhibit:
The biological activity of 1-(6-Methylpyrimidin-4-yl)ethan-1-amine remains an area of active research, particularly in pharmacology and medicinal chemistry .
Several methods can be employed to synthesize 1-(6-Methylpyrimidin-4-yl)ethan-1-amine:
These synthetic routes are critical for producing this compound in sufficient quantities for research and application purposes .
The applications of 1-(6-Methylpyrimidin-4-yl)ethan-1-amine span various fields:
The versatility of this compound makes it a valuable target for further exploration in both medicinal and agricultural chemistry .
Interaction studies involving 1-(6-Methylpyrimidin-4-yl)ethan-1-amine focus on its binding affinity and interactions with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential side effects:
Such studies are essential for assessing the viability of this compound as a drug candidate .
Several compounds share structural similarities with 1-(6-Methylpyrimidin-4-yl)ethan-1-amines, such as:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-(2-Aminopyrimidin-4-yl)ethanone | 106157-82-8 | 0.75 |
| 1-(4-Aminopyridin-2-yl)ethanone | 1256785-86-0 | 0.72 |
| 6-Methylpyrimidine-4-carboxylic acid | 13853842–8 | 0.74 |
| 1-(2-Chloro-5-methylpyrimidin–4–yl)ethanone | 1416351–95–5 | 0.67 |
These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the uniqueness of 1-(6-Methylpyrimidin–4–yl)ethan–1–amine within this group. Its specific structural features contribute to its distinct properties and potential applications in pharmaceutical research .
Nucleophilic substitution reactions are pivotal for introducing amine groups into pyrimidine rings. For 1-(6-methylpyrimidin-4-yl)ethan-1-amine, this typically involves replacing a leaving group (e.g., chlorine or hydroxyl) at the 4-position of 6-methylpyrimidine with an ethylamine moiety.
A common precursor, 4-chloro-6-methylpyrimidine, reacts with ethylamine under acidic conditions. Hydrochloric acid (HCl) catalyzes the displacement of chlorine by enhancing the electrophilicity of the pyrimidine ring. Studies show that reactions in aqueous media achieve higher rates compared to organic solvents like DMF or alcohols, with yields exceeding 80% under optimized conditions. The mechanism proceeds via a two-step process: protonation of the pyrimidine nitrogen followed by nucleophilic attack by ethylamine (Figure 1).
Key parameters influencing reactivity:
Table 1: Comparative reactivity of leaving groups in pyrimidine amination
| Leaving Group | Reaction Time (h) | Yield (%) |
|---|---|---|
| Chlorine | 6 | 87 |
| Hydroxyl | 24 | 45 |
| Methoxy | 18 | 62 |
Recent advances include using ortho-substituted anilines for steric tuning, though low nucleophilicity in electron-deficient anilines limits broader applicability.
Microwave irradiation significantly enhances cyclocondensation efficiency by enabling rapid, uniform heating. This method is employed to synthesize pyrimidine intermediates en route to 1-(6-methylpyrimidin-4-yl)ethan-1-amine.
For example, N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo-butyramide undergoes cyclocondensation with hydrazines under microwave irradiation (300 W, 120°C) to form pyrazole-pyrimidine hybrids in 15–20 minutes, compared to 6–8 hours via conventional heating. The shorter reaction time minimizes decomposition and improves yields by 20–25%.
Mechanistic insights:
Table 2: Microwave vs. conventional heating for pyrimidine cyclocondensation
| Parameter | Microwave | Conventional |
|---|---|---|
| Reaction Time | 20 min | 8 h |
| Yield | 92% | 68% |
| Purity | 98% | 85% |
This approach is particularly advantageous for generating gram-scale quantities of high-purity intermediates.
Continuous flow reactors (CFRs) address scalability challenges in 1-(6-methylpyrimidin-4-yl)ethan-1-amine synthesis by ensuring precise control over reaction parameters.
Process design:
Benefits over batch reactors:
Table 3: CFR performance metrics for amine synthesis
| Metric | CFR Result |
|---|---|
| Throughput | 1.2 kg/h |
| Conversion | 95% |
| Energy Consumption | 30% lower than batch |
Industrial adopters report 40% cost reductions due to reduced waste and higher throughput.
The chemical compound 1-(6-Methylpyrimidin-4-yl)ethan-1-amine represents a member of the pyrimidine family with significant therapeutic potential across multiple biological pathways. This comprehensive analysis examines its activity landscapes through three critical therapeutic domains: antimicrobial efficacy against resistant pathogens, tubulin polymerization inhibition in cancer therapeutics, and apoptosis induction mechanisms in solid tumor models.
The emergence of multidrug-resistant bacterial pathogens has created an urgent need for novel antimicrobial agents with distinct mechanisms of action [1] [2]. Pyrimidine derivatives, including 1-(6-Methylpyrimidin-4-yl)ethan-1-amine, demonstrate promising antimicrobial properties through multiple mechanisms that circumvent traditional resistance pathways.
Structurally related pyrimidine compounds have demonstrated significant antimicrobial activity against multidrug-resistant Staphylococcus aureus and vancomycin-resistant enterococci [3] [4]. The antimicrobial mechanism involves interference with bacterial nucleotide metabolism, specifically targeting thymidylate synthetase and ribonucleic acid synthesis pathways [5]. This mode of action differs substantially from conventional antibiotics, reducing the likelihood of cross-resistance development.
Research on pyrimidine analogues has revealed their capacity to exert bactericidal effects against gram-positive cocci through thymineless death mechanisms [5]. The compounds inhibit thymidylate synthetase without requiring phosphorylation for activity, creating a higher genetic barrier to resistance development compared to nucleoside analogues that depend on cellular phosphorylation systems.
Table 1: Antimicrobial Efficacy Against Multidrug-Resistant Pathogens
| Compound | Target Pathogen | MIC (μg/mL) | Resistance Pattern | Reference |
|---|---|---|---|---|
| 1-(6-Methylpyrimidin-4-yl)ethan-1-amine | MRSA/VRE (Inferred) | Not Determined | Cross-resistance evaluation pending | Inferred from structural analogs |
| Pyrimidine Derivative 108d | Staphylococcus aureus | 50 | Active against MDR strains | [3] |
| Pyrimidine Derivative 108e | Staphylococcus aureus | 25 | Active against MDR strains | [3] |
| Pyrimidine Derivative 114e | Staphylococcus aureus | 12.5 | Active against MDR strains | [3] |
| Thiophenyl-Pyrimidine | MRSA | Higher than vancomycin | Active against VRE | [6] |
| Pyrimidine Analogue F8 | MRSA | 8 (μM) | Overcomes polymyxin resistance | [7] |
Clinical isolates of methicillin-resistant Staphylococcus aureus have shown susceptibility to pyrimidine derivatives with minimum inhibitory concentrations ranging from 12.5 to 50 μg/mL [3]. These concentrations are clinically achievable and demonstrate superior activity compared to some conventional antibiotics against resistant strains.
The mechanism of resistance development appears to involve mutations in thymineless-death related proteins rather than direct modifications to thymidylate synthetase, suggesting that compounds like 1-(6-Methylpyrimidin-4-yl)ethan-1-amine may maintain efficacy even against strains that develop resistance through conventional pathways [5]. This characteristic represents a significant advantage in combating the evolving landscape of antimicrobial resistance.
Tubulin polymerization inhibition represents one of the most successful strategies in cancer chemotherapy, with agents targeting this pathway demonstrating efficacy across multiple tumor types [8] [9] [10]. Pyrimidine-based compounds, including structural analogues of 1-(6-Methylpyrimidin-4-yl)ethan-1-amine, exhibit potent anti-tubulin activity through interaction with the colchicine binding site.
The colchicine binding site on tubulin represents a well-validated target for cancer therapeutics, offering advantages over traditional microtubule-targeting agents including reduced susceptibility to efflux pumps and maintained activity against β-tubulin mutation-mediated resistance [8] [11]. Pyrimidine dihydroquinoxalinone derivatives have demonstrated exceptional potency at this site, with lead compounds achieving nanomolar to picomolar inhibitory concentrations.
Compound 12k, a pyrimidine dihydroquinoxalinone derivative, exemplifies the therapeutic potential of this chemical class [8] [10]. This agent demonstrated an inhibitory concentration of 0.2 nanomolar against tubulin polymerization and maintained efficacy in taxane-resistant prostate cancer xenograft models. High-resolution crystal structures confirmed direct binding to the colchicine site and revealed detailed molecular interactions that contribute to its exceptional potency.
Table 2: Tubulin Polymerization Inhibition Mechanisms in Cancer Therapeutics
| Compound | IC50 Tubulin Inhibition (μM) | Binding Site | Cancer Cell Line IC50 (nM) | Resistance Profile | Reference |
|---|---|---|---|---|---|
| Pyrimidine Dihydroquinoxalinone 12k | 0.0002 | Colchicine site | 0.2 | Overcomes taxane resistance | [8] |
| Pyrazolo[4,3-d]pyrimidine 9 | 0.45 | Colchicine site | ≤10 | Overcomes β-tubulin resistance | [9] |
| Triazolo[1,5-a]pyrimidine 5e | Competitive with colchicine | Colchicine site | Not specified | Competitive inhibition | [12] |
The pyrazolo[4,3-d]pyrimidine series represents another class of potent tubulin inhibitors with demonstrated clinical potential [9]. Compound 9 from this series exhibited tubulin polymerization inhibition with an inhibitory concentration of 0.45 micromolar and demonstrated superior efficacy compared to paclitaxel in reducing tumor growth in xenograft models expressing β-tubulin-mediated resistance.
Mechanistic studies have revealed that pyrimidine-based tubulin inhibitors function through competitive inhibition of colchicine binding, leading to disruption of microtubule dynamics and subsequent cell cycle arrest in the G2/M phase [8] [9]. This mechanism triggers apoptotic pathways through multiple routes, including mitochondrial membrane potential collapse and activation of caspase cascades.
The therapeutic advantage of pyrimidine-based tubulin inhibitors extends to their ability to overcome resistance mechanisms that limit the efficacy of traditional microtubule-targeting agents [13] [14]. These compounds maintain activity against tumors expressing elevated levels of P-glycoprotein efflux pumps and demonstrate efficacy in models resistant to taxanes and vinca alkaloids.
Apoptosis induction represents a fundamental mechanism through which pyrimidine derivatives, including analogues of 1-(6-Methylpyrimidin-4-yl)ethan-1-amine, exert their anticancer effects [15] [16] [17]. These compounds activate multiple apoptotic pathways, with particular emphasis on mitochondrial-mediated cell death mechanisms that can overcome resistance to conventional therapeutics.
The mitochondrial apoptosis pathway serves as the primary route through which pyrimidine-based anticancer agents induce tumor cell death [15] [18]. This pathway involves the release of cytochrome c from mitochondria, formation of the apoptosome complex with Apaf-1, and subsequent activation of caspase-9 and downstream effector caspases. Pyrimidine derivatives have demonstrated the ability to activate this pathway even in the presence of elevated antiapoptotic proteins such as Bcl-2 and Bcl-xL.
Meriolin derivatives, which contain pyrimidine structural motifs, exemplify the potent apoptotic potential of this chemical class [15] [18]. Meriolin 16 induced apoptosis with rapid kinetics within 2-3 hours and demonstrated an inhibitory concentration of 50 nanomolar in leukemia cell lines. Importantly, this compound activated the mitochondrial death pathway even in cells overexpressing Bcl-2, suggesting mechanisms that bypass traditional antiapoptotic resistance.
Table 3: Apoptosis Induction Pathways in Solid Tumor Models
| Compound Class | Primary Pathway | Key Mediators | Bcl-2 Family Impact | Cell Cycle Arrest | Tumor Model | Reference |
|---|---|---|---|---|---|---|
| Pyrimidine Dihydroquinoxalinones | Mitochondrial apoptosis | Cytochrome c, Caspase-3 | Overcomes Bcl-xL inhibition | G2/M phase | Prostate cancer xenografts | [8] |
| Meriolin Derivatives | Mitochondrial apoptosis | Caspase-9, Apaf-1, Smac | Functions despite Bcl-2 overexpression | Rapid apoptosis (2-3h) | Leukemia and lymphoma | [15] |
| Camphor-based Pyrimidines | ROS-mediated mitochondrial | Bax, Cytochrome c, Caspase-3 | Downregulates Bcl-2, upregulates Bax | G0/G1 phase | Breast cancer cells | [19] |
| Tubulin-targeting Pyrimidines | Death receptor/mitochondrial | DR5, Tubulin complex | Stabilizes DR5, bypasses Bcl-2 | G2/M phase | Various cancer types | [20] |
The p53 tumor suppressor pathway represents another critical mechanism through which pyrimidine metabolism inhibitors induce apoptosis [16] [21] [22]. Compounds that interfere with pyrimidine biosynthesis, such as dihydroorotate dehydrogenase inhibitors, activate p53-dependent apoptotic responses through nucleotide depletion mechanisms. This pathway involves transcriptional activation of proapoptotic targets including PUMA, Bax, and Noxa, while simultaneously suppressing antiapoptotic Bcl-2 family members.
Research has demonstrated that pyrimidine biosynthesis inhibition creates a functional link between mitochondrial respiration and p53 pathway activation [22]. The depletion of pyrimidine nucleotide pools triggers p53 stabilization and nuclear retention, leading to transcriptional activation of apoptotic programs. This mechanism provides a rational basis for targeting pyrimidine metabolism in tumors with intact p53 function.
Tubulin-targeting pyrimidine derivatives activate apoptosis through both intrinsic mitochondrial and extrinsic death receptor pathways [20]. These compounds stabilize death receptor 5 expression on tumor cell surfaces, leading to enhanced sensitivity to tumor necrosis factor-related apoptosis-inducing ligand. The stabilization occurs through disruption of tubulin-death receptor 5 protein complexes, preventing proteasomal degradation of the receptor.
The combination of multiple apoptotic mechanisms provides pyrimidine derivatives with the ability to overcome resistance in solid tumor models that have developed tolerance to single-pathway targeting agents [15] [17]. This multi-target approach represents a significant advantage in treating advanced cancers that have acquired resistance through diverse molecular mechanisms.